Cas no 2138123-23-4 (2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde)

2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde is a specialized heterocyclic aldehyde featuring a fused indolizine core with a cyclopentyl substituent. This compound is of interest in synthetic organic chemistry due to its rigid bicyclic structure and reactive aldehyde functionality, which serves as a versatile intermediate for further derivatization. Its unique scaffold makes it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The tetrahydroindolizine framework offers stability while the aldehyde group enables selective transformations, such as condensation or reduction reactions. This compound is typically handled under controlled conditions due to its sensitivity. Its purity and structural specificity make it suitable for precise synthetic applications.
2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde structure
2138123-23-4 structure
Product name:2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde
CAS No:2138123-23-4
MF:C14H19NO
Molecular Weight:217.306763887405
CID:6498966
PubChem ID:165497741

2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • EN300-1154616
    • 2138123-23-4
    • 2-cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde
    • 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde
    • インチ: 1S/C14H19NO/c16-10-14-13(11-5-1-2-6-11)9-12-7-3-4-8-15(12)14/h9-11H,1-8H2
    • InChIKey: UBTNEQOJAKXLQY-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C=C2CCCCN21)C1CCCC1

計算された属性

  • 精确分子量: 217.146664230g/mol
  • 同位素质量: 217.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 260
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 22Ų

2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1154616-1.0g
2-cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde
2138123-23-4
1g
$0.0 2023-06-09

2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde 関連文献

2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehydeに関する追加情報

Introduction to 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde (CAS No. 2138123-23-4)

2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde (CAS No. 2138123-23-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroindolizines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde make it an intriguing candidate for further investigation in various areas of chemical and biological research.

The chemical structure of 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde consists of a cyclopentyl group attached to a tetrahydroindolizine scaffold with a carbaldehyde functional group at the 3-position. This combination of structural elements provides a rich platform for exploring its chemical reactivity and biological properties. Recent studies have highlighted the importance of tetrahydroindolizines in the development of new drugs and therapeutic agents due to their ability to modulate various biological targets.

In the context of medicinal chemistry, 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde has been investigated for its potential as a lead compound in drug discovery. One of the key areas of interest is its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, preliminary studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.

Beyond its enzymatic interactions, 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde has also been evaluated for its anti-inflammatory properties. In vitro experiments have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. These findings suggest that 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.

The pharmacological profile of 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde has also been explored in preclinical models. Animal studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic properties. These characteristics are essential for developing a drug candidate that can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In addition to its potential therapeutic applications, 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde has been studied for its synthetic accessibility. Chemists have developed efficient synthetic routes to produce this compound with high yields and purity. One notable approach involves a multi-step synthesis starting from readily available starting materials such as cyclopentanone and an appropriate indole derivative. The use of modern synthetic techniques and catalysts has further optimized the synthesis process, making it more scalable for industrial production.

The structural diversity within the tetrahydroindolizine scaffold allows for the introduction of various functional groups through chemical modifications. This flexibility is particularly valuable in medicinal chemistry for optimizing the pharmacological properties of lead compounds. For example, substituents at different positions on the tetrahydroindolizine ring can significantly influence the compound's potency and selectivity towards specific biological targets. Researchers are actively exploring these modifications to identify more potent and selective analogs of 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde.

The safety profile of 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde is another critical aspect being investigated. Preclinical toxicology studies have indicated that this compound has a favorable safety margin with no significant adverse effects observed at therapeutic doses. However, further studies are necessary to fully understand its long-term safety and potential side effects in humans.

In conclusion, 2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde (CAS No. 2138123-23-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use as a therapeutic agent.

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